4-cyano-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
4-CYANO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a cyano group, a morpholine ring, and a benzamide moiety
Preparation Methods
The synthesis of 4-CYANO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through the reaction of appropriate starting materials, such as 2-chloropyrimidine, with a morpholine derivative under basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano precursor reacts with the pyrimidine intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyrimidine intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-CYANO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-CYANO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-CYANO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4-CYANO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE can be compared with other similar compounds, such as:
4-CYANO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZENESULFONAMIDE: This compound contains a sulfonamide group instead of a benzamide moiety, which may result in different chemical and biological properties.
4-CYANO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZOIC ACID: This compound has a carboxylic acid group instead of a benzamide moiety, potentially affecting its reactivity and applications.
The uniqueness of 4-CYANO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
4-cyano-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H15N5O2/c17-9-12-1-3-13(4-2-12)15(22)20-14-10-18-16(19-11-14)21-5-7-23-8-6-21/h1-4,10-11H,5-8H2,(H,20,22) |
InChI Key |
NSCWTKQCWDQAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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